REACTION_CXSMILES
|
O.O.O.O.O.[CH2:6]([N:8]1[C:17]2[C:12](=[CH:13][C:14]([F:24])=[C:15]([N:18]3[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)[CH:16]=2)[C:11](=[O:25])[C:10]([C:26]([OH:28])=[O:27])=[CH:9]1)[CH3:7].C(N1C2C(=CC(F)=C(N3CCNCC3)C=2)C(=O)C(C(O)=O)=C1)C.[ClH:52]>C(O)C>[ClH:52].[CH2:6]([N:8]1[C:17]2[C:12](=[CH:13][C:14]([F:24])=[C:15]([N:18]3[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)[CH:16]=2)[C:11](=[O:25])[C:10]([C:26]([OH:28])=[O:27])=[CH:9]1)[CH3:7] |f:0.1.2.3.4.5,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)N1C=C(C(C2=CC(=C(C=C12)N1CCNCC1)F)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.O.[CH2:6]([N:8]1[C:17]2[C:12](=[CH:13][C:14]([F:24])=[C:15]([N:18]3[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)[CH:16]=2)[C:11](=[O:25])[C:10]([C:26]([OH:28])=[O:27])=[CH:9]1)[CH3:7].C(N1C2C(=CC(F)=C(N3CCNCC3)C=2)C(=O)C(C(O)=O)=C1)C.[ClH:52]>C(O)C>[ClH:52].[CH2:6]([N:8]1[C:17]2[C:12](=[CH:13][C:14]([F:24])=[C:15]([N:18]3[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)[CH:16]=2)[C:11](=[O:25])[C:10]([C:26]([OH:28])=[O:27])=[CH:9]1)[CH3:7] |f:0.1.2.3.4.5,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)N1C=C(C(C2=CC(=C(C=C12)N1CCNCC1)F)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |